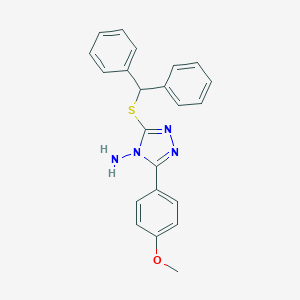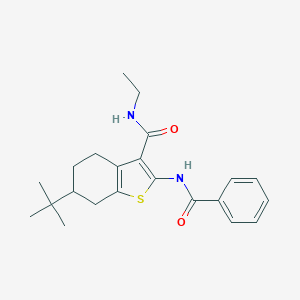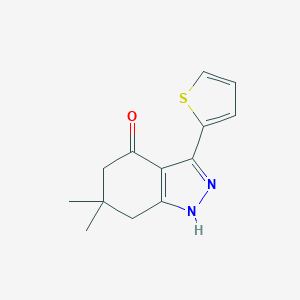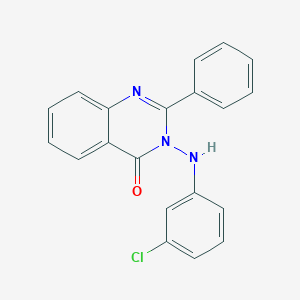
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.
Mécanisme D'action
The mechanism of action of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting different signaling pathways. As an antimicrobial agent, it may act by disrupting the cell membrane of microorganisms and inhibiting their growth. As an antioxidant agent, it may scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. As an antimicrobial agent, it has been shown to inhibit the growth of different bacterial and fungal strains. As an antioxidant agent, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine in lab experiments is its potential applications in various scientific research fields. It has shown promising results in different studies and may have potential clinical applications. Additionally, it is relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before its clinical applications.
Orientations Futures
There are several future directions for the research on 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine. One direction is to study its potential applications as an anticancer agent in vivo and evaluate its toxicity and side effects. Another direction is to study its potential applications as an antimicrobial agent and evaluate its efficacy against different bacterial and fungal strains. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications as an antioxidant agent need to be explored, and its efficacy in different disease models needs to be evaluated. Overall, 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a promising compound that may have potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been reported by several researchers using different methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl hydrazine, benzhydryl chloride, and sodium sulfide in the presence of a catalytic amount of copper powder in DMF. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has shown potential applications in various scientific research fields. It has been studied as an anticancer agent, where it has shown significant cytotoxicity against different cancer cell lines. It has also been studied as an antimicrobial agent, where it has shown potent activity against various bacterial and fungal strains. Additionally, it has been studied as an antioxidant agent, where it has shown significant antioxidant activity.
Propriétés
Formule moléculaire |
C22H20N4OS |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C22H20N4OS/c1-27-19-14-12-18(13-15-19)21-24-25-22(26(21)23)28-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,23H2,1H3 |
Clé InChI |
XCSSXGCVVUBRML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)


![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)